2-alpha-Hydroxy-1,8-cineole

Pharmacokinetics Metabolite profiling Stable isotope dilution assay

Standard 1,8-cineole underestimates human exposure. For accurate LC-MS/MS biomonitoring of eucalyptol, you need the primary circulating metabolite. 2-alpha-Hydroxy-1,8-cineole reaches plasma levels 4.5-fold higher than the parent compound. Supply pain point: Mixed regioisomers from biocatalysis compromise assay specificity. Our (1S)-2α-hydroxy-1,8-cineole is produced via CYP101J2 for exclusive 2-endo stereochemistry. - Primary analytical target: 4.5x parent Cmax, 2.6x next isomer - Definitive marker: Distinguishes tea tree hydrosol from oil - Chiral reference: Single-step P450 synthesis, no regioisomer mixing

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B12302678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-alpha-Hydroxy-1,8-cineole
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1(C2CCC(O1)C(C2)O)C
InChIInChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3
InChIKeyAPVNWJMMPRPJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-alpha-Hydroxy-1,8-cineole: Metabolite Profile & Sourcing Guide


2-alpha-Hydroxy-1,8-cineole (2-endo-hydroxy-1,8-cineole) is a hydroxylated monoterpenoid metabolite of the abundant natural product 1,8-cineole (eucalyptol) [1]. The compound is characterized by a 2-endo (R-configuration) hydroxy substituent on the bicyclic 1,8-cineole skeleton, which distinguishes it from other regioisomeric hydroxylated cineoles (3α-, 5α-, 6α-, 7-, 9-hydroxy) [2]. It is generated in humans predominantly by CYP3A4/5 enzymes and is the most abundant hydroxycineole detected in human plasma and urine following 1,8-cineole ingestion, making it a critical analytical standard for pharmacokinetic, toxicological, and biomarker studies [3].

Primary human metabolite of 1,8-cineole, reported in plasma and urine
Suitable as analytical standard for exposure assessment studies
Distinguishes from regioisomeric hydroxycineoles (3α, 5α, etc.)
Supports CYP3A4/5-mediated metabolism research

Why This Metabolite Cannot Be Replaced by 1,8-Cineole or Other Isomers


Selecting 2-alpha-hydroxy-1,8-cineole over 1,8-cineole or alternative hydroxycineole isomers is not a matter of simple substitution. The position of hydroxylation fundamentally alters metabolic stability, enzyme recognition, and biological activity. In human pharmacokinetics, 2α-hydroxy-1,8-cineole is the predominant circulating metabolite, reaching plasma concentrations ~4.5-fold higher than the parent compound, whereas the 9-hydroxy isomer achieves only ~1.7-fold the parent level [1]. In antimicrobial assays, 2-endo-hydroxy-1,8-cineole exhibits measurable but distinct activity from both the parent terpene and other oxidized terpenoids, and its presence as a unique oxidized marker in tea tree hydrosol (absent from tea tree oil) underpins its value in natural product authentication [2]. In biocatalysis, specific bacterial P450 enzymes such as CYP101J2 direct hydroxylation regioselectively to the 2α position, producing (1S)-2α-hydroxy-1,8-cineole with defined stereochemistry, whereas other P450 variants yield 5α, 6α, or 3α products [3]. These differences mean that interchange with 1,8-cineole or any other hydroxycineole isomer will produce quantitatively distinct results in analytical, pharmacological, and synthetic applications.

Risk 1,8-Cineole lacks 2α-hydroxylation; metabolic stability and enzyme recognition may differ
Risk Other hydroxycineole isomers (9-, 3-, 7-OH) differ in reported plasma abundance and urinary excretion
Risk Tea tree hydrosol authentication relies on 2-endo-hydroxy marker, which is absent in tea tree oil
Risk Biocatalytic regioselectivity varies; 2α-hydroxylation not guaranteed with other P450 variants

Quantitative Differentiation Evidence Against Closest Analogs


Human Plasma Metabolite Abundance vs 9-Hydroxy and Parent Cineole

Following oral ingestion of 1.02 mg 1,8-cineole (19 μg/kg bw) via sage tea, 2α-hydroxy-1,8-cineole achieved a maximum plasma concentration (Cmax) of 86 nmol/L, compared to 33 nmol/L for the 9-hydroxy isomer and 19 nmol/L for the parent compound 1,8-cineole [1]. In cumulative urinary excretion over 10 hours, 2α-hydroxy-1,8-cineole accounted for 20.9% of the administered cineole dose, versus 17.2% for the 9-isomer, 10.6% for the 3-isomer, and 3.8% for the 7-isomer [1]. This demonstrates that 2α-hydroxylation is the quantitatively dominant Phase I metabolic pathway in humans.

Human Plasma Metabolite Abundance
Head-to-head
2α-Hydroxy Cmax 86 nmol/L vs 9-hydroxy 33 nmol/L and parent 19 nmol/L; urinary 20.9% vs 17.2% (9-isomer)
Reported higher plasma abundance supports analytical target selection for LC-MS/MS bioanalysis
Single human volunteer study; larger cohort validation recommended
Pharmacokinetics Metabolite profiling Stable isotope dilution assay

Antimicrobial Activity & Unique Marker Status in Tea Tree Hydrosol

In a standardized broth dilution assay, 2-endo-hydroxy-1,8-cineole exhibited MIC values in the range of 1.25–2.50 mg/mL against a panel of bacterial strains, compared to terpinen-4-ol which showed MIC values of 0.31–0.62 mg/mL [1]. The compound p-menth-3-ene-1,2-diol showed MIC values of 0.62–2.50 mg/mL [1]. 2-endo-Hydroxy-1,8-cineole was identified as one of three main antibacterial components of tea tree hydrosol (TTH), and notably is absent from tea tree oil (TTO), making it a uniquely oxidized marker for TTH authentication [1].

Antimicrobial & Authentication Marker
Head-to-head
MIC 1.25–2.50 mg/mL; unique presence in tea tree hydrosol (absent in tea tree oil)
Serves as authenticity marker to differentiate hydrosol from oil in quality control
MIC values context-dependent on bacterial strain panel
Antimicrobial susceptibility Natural product standardization Tea tree hydrosol

Regioselective Biocatalytic Production by CYP101J2

Cytochrome P450 monooxygenase CYP101J2 from Sphingobium yanoikuyae B2 regioselectively hydroxylates 1,8-cineole at the carbon adjacent to the methyl-substituted quaternary bridgehead, yielding exclusively (1S)-2α-hydroxy-1,8-cineole, whose structure was unambiguously confirmed by X-ray crystallography [1]. In contrast, engineered variants of CYP101A1 and CYP102A1 predominantly produce (1S)-6α-hydroxy-1,8-cineole (>90% selectivity) or 5α-hydroxy-1,8-cineole (>88%, 86% e.e.) under comparable conditions [2]. CYP176A1 (P450cin), the native 1,8-cineole hydroxylase from Citrobacter braakii, produces a mixture of 2α- and other hydroxycineole products [2]. Thus, CYP101J2 provides a unique single-enzyme route to stereochemically pure (1S)-2α-hydroxy-1,8-cineole.

Regioselective Biocatalytic Production
Method context
CYP101J2 yields exclusive (1S)-2α-hydroxy; other P450s produce 5α, 6α or mixed regioisomers
Enables stereospecific synthetic route without mixed regioisomer separation
Cross-study comparison under varying enzyme conditions
Biocatalysis Cytochrome P450 Regioselective hydroxylation Chiral synthesis

Insect Metabolism: Interspecific and Life-Stage Variation

In a comparative study of 1,8-cineole metabolism across four herbivorous insect species, the relative proportions of excreted hydroxycineole metabolites varied dramatically. Faex nigroconspersa adults excreted predominantly 9-hydroxy-1,8-cineole (36.2%) with 2α-hydroxy-1,8-cineole as a minor component (11.4%), whereas their larvae excreted predominantly 2α-hydroxy-1,8-cineole (27.4%) with only 5.2% 9-hydroxy and 4.3% 3α-hydroxy [1]. Chrysophtharta bimaculata adults excreted predominantly 3α-hydroxy-1,8-cineole (16.5%) [1]. Oxyops vitiosa adults excreted 2α-hydroxy-1,8-cineole (3.5%) alongside 2α,9-dihydroxy-1,8-cineole (4.2%) [1]. This life-stage and species-specific partitioning makes 2α-hydroxy-1,8-cineole a diagnostic marker for certain insect detoxification pathways.

Insect Metabolism Variation
Head-to-head
Larvae: 2α-hydroxy 27.4% vs adults 11.4% (same species); C. bimaculata adults: 3α-hydroxy dominant
Enables species- and life-stage-specific metabolic profiling in detoxification studies
Metabolite profiles from leaf-diet model; may vary with diet
Insect-plant interactions Xenobiotic metabolism Chemical ecology

Key Application Scenarios for Procurement


Pharmacokinetic & Toxicological Studies of Human Cineole Exposure

2α-Hydroxy-1,8-cineole is the most abundant human plasma metabolite of 1,8-cineole, with a Cmax 4.5-fold higher than the parent compound and 2.6-fold higher than the next most abundant hydroxy isomer [1]. Laboratories developing LC-MS/MS methods for biomonitoring of eucalyptol exposure should prioritize this metabolite as the primary analytical target due to its superior abundance and established quantitative reference data from stable isotope dilution assays [1].

Authentication & Quality Control of Tea Tree Hydrosol

2-endo-Hydroxy-1,8-cineole is uniquely present in tea tree hydrosol (TTH) and absent from tea tree oil (TTO), making it a definitive marker to distinguish between these two commercially distinct products [2]. Its MIC values of 1.25–2.50 mg/mL also contribute to the overall antimicrobial potency of TTH, and quantification of this compound can serve as a batch-to-batch quality indicator for hydrosol-based cosmetic and healthcare formulations [2].

Biocatalytic Synthesis of Stereochemically Pure Building Blocks

The P450 monooxygenase CYP101J2 from Sphingobium yanoikuyae B2 catalyzes the exclusive formation of (1S)-2α-hydroxy-1,8-cineole, as confirmed by X-ray crystallography [3]. This enzyme enables a single-step, regio- and stereoselective synthesis route that avoids the mixed regioisomer profiles produced by other characterized P450s such as CYP176A1, CYP101A1 variants, or CYP102A1 variants [4]. For fine chemical and pharmaceutical intermediate synthesis, sourcing (1S)-2α-hydroxy-1,8-cineole as a chiral reference standard is essential for method development and product characterization.

Chemical Ecology of Insect Detoxification Pathways

In insect species feeding on eucalypt foliage, 2α-hydroxy-1,8-cineole shows pronounced interspecific and life-stage-dependent variation in metabolite profiles, being dominant in some larvae (27.4% of volatiles) but minor in adults of the same species (11.4%) [5]. Researchers studying co-evolutionary detoxification mechanisms require authentic 2α-hydroxy-1,8-cineole as a GC-MS reference standard to unambiguously identify and quantify this metabolite in complex insect excreta matrices [5].

Application
Selection Property
Validation Focus
LC-MS/MS biomonitoring of 1,8-cineole exposure
Reported predominant plasma metabolite abundance
Target metabolite concentration verification in research matrices
Tea tree hydrosol quality control and authentication
Unique marker absent in tea tree oil
Batch-to-batch marker presence and stability review
Stereoselective chiral building block synthesis
P450-catalyzed regioselective hydroxylation context
Stereochemical purity and regioisomer profile review
Insect detoxification pathway studies
Life-stage and species-specific metabolite profile context
GC-MS metabolite identification in insect matrices
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